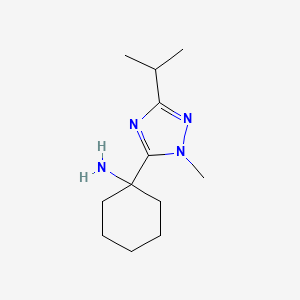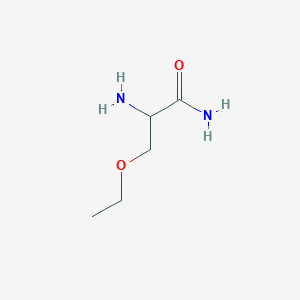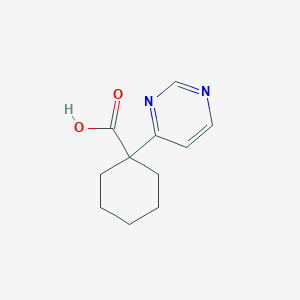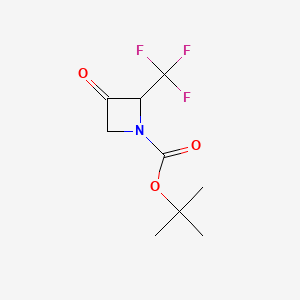
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate is an organic compound with the molecular formula C9H12F3NO3 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and is characterized by the presence of a trifluoromethyl group and a tert-butyl ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate typically involves the reaction of azetidine derivatives with trifluoromethylating agents. One common method includes the oxidation of hydroxyl groups on an aza ring to form the ketone . The reaction conditions often require the use of oxidizing agents and may involve catalysts to facilitate the process.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods as described above but optimized for higher yields and efficiency. The use of continuous flow reactors and advanced purification techniques can enhance the production process, ensuring the compound’s purity and consistency.
Análisis De Reacciones Químicas
Types of Reactions
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to ketones.
Reduction: Reduction of the ketone group to hydroxyl groups.
Substitution: Replacement of functional groups with other substituents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions yield ketones, while reduction reactions produce alcohols. Substitution reactions can result in various derivatives depending on the substituents introduced.
Aplicaciones Científicas De Investigación
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate involves its interaction with specific molecular targets and pathways. The trifluoromethyl group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. The azetidine ring may also play a role in binding to enzymes and receptors, modulating their activity and leading to various biological effects .
Comparación Con Compuestos Similares
Similar Compounds
Tert-butyl 3-oxoazetidine-1-carboxylate: A similar compound without the trifluoromethyl group.
Tert-butyl 3-oxo-2-(trifluoromethyl)piperidine-1-carboxylate: A piperidine derivative with similar functional groups.
Uniqueness
Tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate is unique due to the presence of both the trifluoromethyl group and the azetidine ring. This combination imparts distinct chemical properties, such as increased stability and reactivity, making it valuable for various applications in research and industry.
Propiedades
Fórmula molecular |
C9H12F3NO3 |
|---|---|
Peso molecular |
239.19 g/mol |
Nombre IUPAC |
tert-butyl 3-oxo-2-(trifluoromethyl)azetidine-1-carboxylate |
InChI |
InChI=1S/C9H12F3NO3/c1-8(2,3)16-7(15)13-4-5(14)6(13)9(10,11)12/h6H,4H2,1-3H3 |
Clave InChI |
TVLOZHADRHNSSW-UHFFFAOYSA-N |
SMILES canónico |
CC(C)(C)OC(=O)N1CC(=O)C1C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








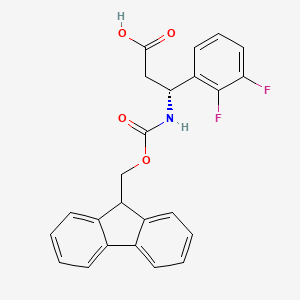
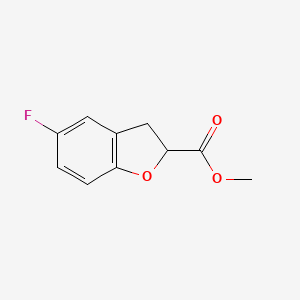
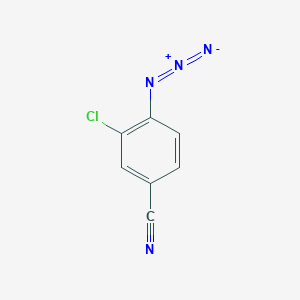
![4-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-4-{[(1H-pyrazol-3-yl)methyl]carbamoyl}butanoicacid](/img/structure/B13636117.png)
